2-(3,4-Dihydroxyphenyl)ethyl butanoate
Description
Contextualization within the Hydroxytyrosol (B1673988) Ester Class
2-(3,4-Dihydroxyphenyl)ethyl butanoate belongs to the class of hydroxytyrosol esters, which are compounds formed by the esterification of hydroxytyrosol with various fatty acids. Hydroxytyrosol [2-(3,4-dihydroxyphenyl)ethanol] is a prominent phenolic compound found in olives and olive oil, renowned for its potent antioxidant and anti-inflammatory properties. bohrium.com The esterification of hydroxytyrosol modifies its lipophilicity, which can in turn influence its absorption, distribution, metabolism, and ultimately, its biological efficacy.
The synthesis of these esters, including the butanoate derivative, is a key area of research. A chemoenzymatic approach has been successfully employed for the synthesis of hydroxytyrosol monoesters. This method involves the lipase-catalyzed acylation of tyrosol, followed by a hydroxylation step. This process has been shown to be an effective route to produce various fatty acid monoesters of hydroxytyrosol, including the butanoate.
The general chemical properties of this compound are dictated by its functional groups: the hydroxyl groups on the aromatic ring and the ester bond. These features make it susceptible to reactions such as hydrolysis, which would yield hydroxytyrosol and butanoic acid, and oxidation of the hydroxyl groups.
Academic Significance in Natural Product Chemistry
The academic significance of this compound in natural product chemistry is substantial, primarily due to its identity as a derivative of hydroxytyrosol, a major bioactive compound from a natural source. The study of such derivatives is crucial for understanding structure-activity relationships, which is a fundamental aspect of medicinal and natural product chemistry.
Research has demonstrated that modifying the structure of natural compounds like hydroxytyrosol can lead to enhanced biological activities. For instance, a study investigating the suppressive effects of various hydroxytyrosol fatty acid monoesters on nitric oxide production found that hydroxytyrosol butanoate exhibited the highest inhibitory activity among the tested compounds. This highlights the importance of the butanoyl moiety in modulating the anti-inflammatory properties of hydroxytyrosol.
The investigation into hydroxytyrosol esters like the butanoate contributes to the broader understanding of how lipophilicity affects the bioactivity of phenolic compounds. This knowledge is pivotal for the design of new functional foods and potential therapeutic agents with improved properties. The antioxidant activity of these esters is also a key area of interest, with the catechol structure of the hydroxytyrosol portion playing a crucial role.
Research Trajectory and Future Directions
The research trajectory for this compound and other hydroxytyrosol esters is pointed towards a deeper exploration of their therapeutic potential and applications. Current research has laid a strong foundation by establishing their synthesis and demonstrating their in vitro biological activities.
Future research will likely focus on several key areas:
In-depth Mechanistic Studies: While anti-inflammatory and antioxidant effects have been observed, detailed studies are needed to elucidate the precise molecular mechanisms by which this compound exerts these effects. This includes identifying specific cellular targets and signaling pathways.
In Vivo Efficacy and Bioavailability: Translating the promising in vitro findings to in vivo models is a critical next step. These studies will be essential to evaluate the compound's efficacy, bioavailability, and metabolic fate in a whole-organism context.
Expanded Biological Screening: Investigating a wider range of biological activities beyond antioxidant and anti-inflammatory effects could uncover new therapeutic applications for this compound.
Optimization of Synthesis: Further refinement of synthetic methods, particularly focusing on green and sustainable chemistry principles, will be important for the potential large-scale production of this compound.
Comparative Studies: More comprehensive comparative studies with other hydroxytyrosol esters and related phenolic compounds will help to further delineate the structure-activity relationships and identify the most potent derivatives for specific applications.
The continued investigation into this compound holds promise for the development of novel functional ingredients and therapeutic agents derived from natural sources.
Structure
3D Structure
Properties
CAS No. |
644985-85-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl butanoate |
InChI |
InChI=1S/C12H16O4/c1-2-3-12(15)16-7-6-9-4-5-10(13)11(14)8-9/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChI Key |
FWSMIAYDVSAALB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for 2 3,4 Dihydroxyphenyl Ethyl Butanoate
Chemical Synthesis Approaches
Chemical methods for synthesizing 2-(3,4-Dihydroxyphenyl)ethyl butanoate primarily revolve around esterification reactions, careful selection of starting materials, and often multi-step procedures to manage the reactive catechol group of hydroxytyrosol (B1673988).
Esterification Reactions and Catalytic Systems
The direct esterification of hydroxytyrosol with a butanoyl source is the most straightforward chemical approach. This typically involves reacting 3,4-dihydroxyphenethyl alcohol (hydroxytyrosol) with butanoic acid or its more reactive derivative, butanoyl chloride.
Acid catalysts, such as sulfuric acid, are commonly employed to facilitate the reaction between the alcohol and carboxylic acid under reflux conditions. smolecule.com However, to avoid harsh conditions that can degrade the sensitive catechol moiety, milder and greener alternatives have been developed. One such method involves solubilizing hydroxytyrosol in an eco-friendly solvent like dimethyl carbonate and adding a slight excess of the corresponding acyl chloride (in this case, butanoyl chloride). nih.gov This reaction can proceed at room temperature over 24 hours, offering a simple and low-cost procedure that produces good yields. nih.gov
Precursor Compounds and Reaction Optimization
The primary precursors for the synthesis are hydroxytyrosol and a butanoyl donor. Hydroxytyrosol itself can be sourced from olive mill wastewater or synthesized from other compounds. nih.gov A common laboratory synthesis of hydroxytyrosol involves the oxidation of its precursor, tyrosol, using reagents like 2-iodoxybenzoic acid (IBX). nih.govnih.govacs.org Tyrosol is a readily available and less expensive starting material. researchgate.nettandfonline.com
Optimization of the reaction conditions is critical for maximizing yield and purity. Key parameters that are frequently adjusted include:
Solvent: The choice of solvent can significantly impact reaction efficiency. Dimethyl carbonate is highlighted as a green solvent option. nih.gov
Temperature: While some methods use reflux, milder conditions such as room temperature (25 °C) are sufficient when using reactive acyl chlorides. nih.gov
Stoichiometry: Using a slight molar excess of the acylating agent (e.g., 1.2 equivalents of acyl chloride to alcohol) can drive the reaction to completion. nih.gov
The table below summarizes precursor strategies for related hydroxytyrosol esters.
| Precursor Strategy | Key Reagents | Notes | Source |
|---|---|---|---|
| Direct Esterification of Hydroxytyrosol | Hydroxytyrosol, Butanoyl Chloride, Dimethyl Carbonate | A green and mild procedure performed at room temperature. | nih.gov |
| Esterification with Acid Catalyst | Hydroxytyrosol, Butanoic Acid, Sulfuric Acid | Classical Fischer esterification approach under reflux. | smolecule.com |
| Synthesis from Tyrosol | Tyrosol, Acyl Chloride, IBX or Dess-Martin Periodinane | Involves acylation followed by hydroxylation, or protection, hydroxylation, and deprotection. | nih.govacs.org |
| Reduction of DOPAC | 3,4-dihydroxyphenylacetic acid (DOPAC), Lithium aluminum hydride (LiAlH4) | Produces hydroxytyrosol, which is then esterified. This method is limited by the high cost and reactivity of LiAlH4. | nih.gov |
Multi-Step Synthetic Strategies
Due to the two reactive phenolic hydroxyl groups on the hydroxytyrosol molecule, which can undergo side reactions, multi-step synthetic strategies are often employed to achieve regioselectivity and high yields. These methods typically involve the use of protecting groups or a specific sequence of reactions.
One effective strategy begins with tyrosol, the monophenolic analogue of hydroxytyrosol. nih.govacs.org A general multi-step pathway can be described as:
Chemoselective Acylation/Protection: The primary aliphatic hydroxyl group of tyrosol is selectively esterified or protected. This can be achieved by reacting tyrosol with an acyl chloride. acs.org This step yields a tyrosol ester.
Oxidative Hydroxylation: The protected tyrosol derivative is then subjected to oxidation to introduce the second hydroxyl group onto the aromatic ring, forming the catechol structure. Reagents like 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) are effective for this site-selective hydroxylation. nih.govacs.org
Deprotection (if necessary): If a protecting group other than the desired ester group was used in the first step, a final deprotection step is required to yield the final product, this compound. tandfonline.com
Another approach involves protecting the catechol group of hydroxytyrosol first, for instance with methyl orthoformate, followed by esterification with an acyl chloride, and subsequent removal of the protecting group. nih.gov These multi-step syntheses, while more complex, provide greater control over the reaction and often result in higher purity of the final product. acs.orgtandfonline.com
Chemoenzymatic Synthesis Techniques
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions. For this compound, this approach offers mild reaction conditions and high regioselectivity, avoiding the need for complex protection-deprotection steps. nih.govmdpi.com
Enzyme-Catalyzed Acylation and Hydroxylation
Enzymes, particularly lipases, are widely used to catalyze the acylation of the primary alcohol group of hydroxytyrosol. nih.govnih.gov Lipases exhibit remarkable chemoselectivity, exclusively targeting the aliphatic hydroxyl group over the phenolic ones. nih.govmdpi.com This eliminates the need for protecting the catechol ring, which is a significant advantage over purely chemical methods. mdpi.com
Two primary chemoenzymatic pathways have been explored:
Direct Enzymatic Acylation of Hydroxytyrosol: Hydroxytyrosol is directly reacted with a butanoyl donor (like butanoic acid or its esters) in the presence of a lipase (B570770). nih.govnih.gov
Two-Step Enzymatic Sequence: A more sophisticated approach involves a two-step, fully enzymatic process. First, tyrosol is esterified with a butanoyl donor using a lipase. The resulting tyrosol butanoate is then hydroxylated using another enzyme, such as tyrosinase from Agaricus bisporus, to yield this compound. mdpi.com This pathway leverages enzymes for both the esterification and the critical hydroxylation step.
Biocatalyst Selection and Reaction Conditions
The success of chemoenzymatic synthesis hinges on the appropriate selection of the biocatalyst and the optimization of reaction conditions.
Biocatalyst Selection:
Candida antarctica Lipase B (CALB): This is the most frequently cited and effective biocatalyst for the synthesis of hydroxytyrosol esters. nih.govmdpi.commdpi.com It is often used in an immobilized form, commercially known as Novozym 435, which enhances its stability and allows for reuse. nih.govmdpi.commdpi.com
Other Lipases: While CALB is dominant, other lipases from sources like Penicillium camemberti or pig pancreas have also been tested, though they generally show lower reactivity for this specific transformation. mdpi.comnih.gov
Tyrosinase: For pathways starting from tyrosol esters, tyrosinase is the enzyme of choice for the hydroxylation step, converting the monophenol ester into the desired catechol ester. mdpi.com
Reaction Conditions: The conditions for lipase-catalyzed esterification are optimized to maximize yield and reaction rate.
| Parameter | Optimized Condition/Range | Rationale | Source |
|---|---|---|---|
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High activity, selectivity, and stability. | nih.govmdpi.com |
| Solvent | 2-methyl-2-butanol (2M2B), Diethyl ether, Ionic Liquids | Affects substrate solubility and enzyme activity. Higher log P solvents are often preferred. | nih.govmdpi.comnih.govmdpi.com |
| Temperature | 40-50 °C | Balances reaction rate with enzyme stability. | nih.govmdpi.com |
| Substrate Molar Ratio | 1:2 to 1:5 (Hydroxytyrosol:Acyl Donor) | Using an excess of the acyl donor can increase conversion rates. | mdpi.comnih.gov |
| Reaction Time | 1-24 hours | Dependent on other conditions; optimized to reach high conversion. | nih.govmdpi.com |
The use of sustainable media, such as substrate-based ionic liquids (SLILs), has also been shown to be highly efficient, achieving high yields (up to 77% in 2 hours) and allowing for the recovery and reuse of the reaction medium. nih.gov These chemoenzymatic methods represent a green and highly efficient alternative to traditional chemical synthesis for producing this compound. nih.govmdpi.com
Green Chemistry Principles in Synthesis
The production of this compound is progressively aligning with the tenets of green chemistry, aiming to reduce environmental impact and enhance sustainability. This involves the use of enzymatic catalysts, eco-friendly solvents, and the utilization of renewable feedstocks.
The enzymatic synthesis of this compound, primarily through the esterification of hydroxytyrosol and butanoic acid, embodies several green chemistry principles. Enzymes, such as lipases, operate under mild reaction conditions, typically lower temperatures and pressures, which reduces energy consumption compared to traditional chemical methods. These biocatalysts are highly specific, minimizing the formation of by-products and simplifying purification processes.
One of the key metrics in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. In the lipase-catalyzed synthesis of this compound, the theoretical atom economy is high, as the main reaction involves the direct combination of hydroxytyrosol and butanoic acid with the elimination of a water molecule.
Another important metric is the E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. Enzymatic syntheses in greener solvents or even solvent-free systems can significantly lower the E-factor compared to classical chemical syntheses that often rely on volatile and hazardous organic solvents. Research into the use of solvents like dimethyl carbonate, considered an environmentally benign medium, further enhances the green credentials of this synthetic route. csic.es
The use of renewable resources is a cornerstone of green chemistry. Hydroxytyrosol can be sourced from olive by-products, such as olive mill wastewater and pomace, turning a waste stream from the olive oil industry into a valuable starting material. csic.es This approach not only provides a sustainable source of the precursor but also contributes to a circular economy model.
The chemoenzymatic synthesis of hydroxytyrosol esters is a prime example of applying green chemistry principles to produce valuable compounds. A study on the lipase-catalyzed acylation of hydroxytyrosol highlights the potential for high yields and selectivity under environmentally friendly conditions. nih.gov While specific data for the butanoate ester is part of a broader research area, the principles demonstrated with other short-chain fatty acids are directly applicable.
For instance, the enzymatic esterification of hydroxytyrosol with various acyl donors has been shown to be highly efficient. The use of immobilized lipases, such as Candida antarctica lipase B (CALB), allows for easy separation and reuse of the catalyst, further improving the sustainability of the process.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Catalysis | Use of highly efficient and selective enzymes (lipases) like Candida antarctica lipase B. csic.es |
| Renewable Feedstocks | Utilization of hydroxytyrosol derived from olive processing by-products. csic.es |
| Atom Economy | High theoretical atom economy in the direct esterification reaction. |
| Safer Solvents & Auxiliaries | Exploration of greener solvents like dimethyl carbonate and potential for solvent-free synthesis. csic.es |
| Design for Energy Efficiency | Mild reaction conditions (lower temperature and pressure) reduce energy consumption. |
| Waste Prevention | High selectivity of enzymes minimizes by-product formation and waste. |
This table provides an overview of how green chemistry principles are applied in the synthesis of this compound.
The development of chemoenzymatic routes for the synthesis of this compound showcases a significant step towards more sustainable chemical manufacturing. By integrating biocatalysis with the principles of green chemistry, it is possible to produce this and other valuable esters in a more efficient, economical, and environmentally responsible manner.
Biological and Mechanistic Research of 2 3,4 Dihydroxyphenyl Ethyl Butanoate
Investigation of Antioxidant Mechanisms
The antioxidant capacity of 2-(3,4-Dihydroxyphenyl)ethyl butanoate is a cornerstone of its biological activity. This is rooted in the inherent properties of its parent molecule, hydroxytyrosol (B1673988), which is considered one of the most powerful natural antioxidants. The esterification with butyrate (B1204436) modifies its lipophilicity, influencing its interaction with cellular systems.
Free Radical Scavenging Pathways in Vitro
The primary mechanism for the antioxidant activity of this compound is direct free radical scavenging. The compound’s 3,4-dihydroxyphenyl (catechol) group is crucial for this function. It can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, thereby terminating oxidative chain reactions. nih.govnih.gov
Studies comparing hydroxytyrosol and its ester derivatives have been conducted to understand how structural modifications affect this scavenging ability. While hydroxytyrosol itself shows very strong radical scavenging activity, its esters, including the acetate (B1210297) and butanoate forms, also demonstrate significant, albeit sometimes slightly weaker, capacity in assays like the DPPH test. nih.govresearchgate.net The ortho-diphenolic structure is the key determinant of this potent free-radical scavenging capability. nih.gov This direct interaction transforms the reactive radicals into more stable, non-harmful species.
Table 1: Comparative In Vitro Radical Scavenging Activity This table is a representative summary based on findings from multiple sources. Specific values can vary based on assay conditions.
| Compound | Scavenging Assay | Relative Activity | Reference |
|---|---|---|---|
| Hydroxytyrosol | DPPH, ABTS | Very High | nih.govnih.gov |
| This compound | DPPH | High | researchgate.net |
| Hydroxytyrosol Acetate | DPPH | High | nih.gov |
| α-Tocopherol (Vitamin E) | DPPH | Moderate | nih.gov |
Cellular Antioxidant Activity in Model Systems
Beyond simple chemical assays, the efficacy of this compound has been demonstrated in various cellular models. In these systems, the compound protects cells from damage induced by oxidative stressors. For instance, pretreatment of neuronal SH-SY5Y cells with hydroxytyrosol butyrate significantly reduced the generation of reactive oxygen species (ROS) following exposure to the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov Notably, in this particular study, the butyrate ester was more effective than both hydroxytyrosol and hydroxytyrosol acetate, suggesting its modified chemical properties confer an advantage in cellular environments. nih.gov
Similarly, research on other cell types, such as C2C12 myotubes, has shown that hydroxytyrosol butyrate can protect against induced oxidative stress. nih.gov This protective effect involves mitigating the intracellular accumulation of ROS, which are key mediators of cellular damage to lipids, proteins, and DNA. mdpi.com The compound's ability to permeate cell membranes, enhanced by the lipophilic butyrate chain, allows it to exert its antioxidant effects within the cell, directly counteracting oxidative threats.
Modulation of Oxidative Stress Markers
This compound not only neutralizes existing free radicals but also bolsters the cell's own antioxidant defense systems. It achieves this by modulating key oxidative stress markers and activating protective genetic programs. A critical pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. nih.govnih.gov
Research demonstrates that hydroxytyrosol butyrate induces the expression of the transcription factor Nrf2. nih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Hydroxytyrosol butyrate is thought to interact with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.govdovepress.com This upregulation of endogenous antioxidant enzymes enhances the cell's capacity to neutralize ROS and resist oxidative damage. dovepress.com Consequently, treatment with the compound leads to reduced levels of lipid peroxidation products, such as malondialdehyde (MDA). dovepress.commdpi.com
Table 2: Effect of Hydroxytyrosol Butyrate on Cellular Oxidative Stress Markers This table synthesizes findings on hydroxytyrosol and its butyrate ester from various cellular studies.
| Cell Model | Oxidative Stressor | Effect of Compound | Key Marker Modulated | Reference |
|---|---|---|---|---|
| SH-SY5Y (Neuronal) | 6-OHDA | Neuroprotection | ↑ Nrf2, ↑ HO-1, ↓ ROS | nih.gov |
| LS180 (Colon) | N/A | Increased Antioxidant Capacity | ↑ SOD, ↑ CAT, ↑ GPx, ↓ MDA | dovepress.com |
| HUVEC (Endothelial) | TNF-α | Reduced Oxidative Stress | ↑ SOD, ↓ ROS, ↓ MDA | mdpi.com |
| C2C12 (Myotubes) | tert-Butyl hydroperoxide | Increased Viability | ↑ Nrf2, ↑ HO-1 | nih.gov |
Anti-inflammatory Effects and Molecular Targets
In conjunction with its antioxidant activity, this compound exhibits significant anti-inflammatory properties. Oxidative stress and inflammation are deeply intertwined processes, and the ability to modulate both contributes to the compound's bioactivity.
Inhibition of Pro-inflammatory Mediators (e.g., nitric oxide production)
Chronic inflammation is characterized by the sustained production of pro-inflammatory mediators. Research indicates that hydroxytyrosol and its derivatives can effectively inhibit the release of these molecules. nih.govresearchgate.net In various cellular models, particularly in immune cells like macrophages stimulated with lipopolysaccharide (LPS), the compound has been shown to reduce the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net
Nitric oxide (NO) plays a dual role in physiology. nih.gov In basal conditions, it is crucial for processes like vasodilation. However, during an inflammatory response, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a massive and sustained production of NO that contributes to tissue damage and perpetuates inflammation. nih.govresearchgate.net Studies on related compounds show that they can inhibit the expression of iNOS, thereby reducing the pathological overproduction of nitric oxide in inflammatory contexts. mdpi.com
Cellular Signaling Pathway Modulation
The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways that regulate the inflammatory response. One of the most important targets is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a master transcriptional regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. mdpi.comresearchgate.net
Hydroxytyrosol and its butyrate ester have been shown to inhibit the activation of NF-κB. nih.govnih.gov This inhibition prevents the translocation of NF-κB subunits to the nucleus, thus blocking the transcription of inflammatory genes. researchgate.netresearchgate.net The butyrate moiety itself is known to be a potent inhibitor of NF-κB activation. researchgate.net Additionally, the compound can modulate other pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of ERK, which is also involved in the inflammatory process. nih.gov By targeting these upstream signaling molecules, this compound can exert broad-spectrum anti-inflammatory effects.
Assessment in Inflammatory Models (e.g., RAW264.7 cells, animal models)
While direct studies on this compound in models like RAW264.7 macrophage cells are not extensively documented, the anti-inflammatory properties of its parent compound, hydroxytyrosol (HT), have been thoroughly investigated and provide a strong basis for understanding its potential effects.
In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, HT has been shown to suppress the production of key inflammatory mediators. nih.govnih.gov Treatment with HT significantly downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Furthermore, HT inhibits the gene expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.govmdpi.com The mechanism for these effects involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. nih.govmdpi.com
In various animal models of inflammation, hydroxytyrosol has also demonstrated potent activity. In mice with LPS-induced systemic inflammation, pre-treatment with HT prevented the rise in plasma levels of TNF-α. nih.gov Similarly, in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, HT administration reduced inflammatory markers such as IL-6, IL-1β, and TNF-α. nih.gov These findings in both cellular and animal models highlight the robust anti-inflammatory capacity of hydroxytyrosol, suggesting that its butanoate ester likely shares or even enhances these properties due to improved bioavailability.
| Marker | Effect | Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Production Suppressed | Downregulation of iNOS gene expression | nih.govnih.gov |
| Prostaglandin E2 (PGE2) | Production Suppressed | Downregulation of COX-2 gene expression | nih.govnih.gov |
| TNF-α | Expression & Secretion Suppressed | Inhibition of NF-κB signaling | nih.govnih.gov |
| IL-1β | Expression & Secretion Suppressed | Inhibition of NF-κB signaling | nih.govnih.gov |
| IL-6 | Gene Expression Suppressed | Inhibition of NF-κB signaling | nih.gov |
Neurobiological Research and Neuroprotective Modulations
Research has specifically highlighted the neuroprotective potential of this compound, demonstrating its superiority over its parent compound, hydroxytyrosol, in certain contexts.
Effects on Neuronal Cell Integrity and Apoptosis in Vitro
In an in vitro model of Parkinson's disease using SH-SY5Y human neuroblastoma cells, this compound (HT-B) has shown significant neuroprotective effects against apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA). bohrium.comnih.gov Pretreatment of the neuronal cells with HT-B markedly reduced the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and subsequent cell death. bohrium.comnih.gov In the same study, neither hydroxytyrosol (HT) nor hydroxytyrosol acetate (HT-A) showed a similar protective effect, underscoring the unique efficacy of the butanoate ester. bohrium.comnih.gov This anti-apoptotic action is crucial for maintaining neuronal cell integrity under conditions of neurotoxic stress. bohrium.com Studies on the parent compound, HT, also support a role in decreasing apoptosis and increasing the survival of new neurons in the dentate gyrus of mice. nih.gov
Potential Interactions with Neurotransmitter Systems
Research on this compound points to significant interactions with neurotransmitter systems, particularly the dopaminergic system, which is central to Parkinson's disease. nih.gov The use of the 6-hydroxydopamine (6-OHDA) model to test the efficacy of HT-B is itself indicative of this interaction, as 6-OHDA is a neurotoxin that specifically destroys dopaminergic and noradrenergic neurons. bohrium.comnih.gov By protecting these neurons from apoptosis, HT-B helps preserve the integrity of the dopaminergic system. bohrium.com The neuroprotective effect of butyrate, one of the constituents of HT-B, has been shown to improve motor function and protect dopaminergic neurons in various Parkinson's disease models. nih.govresearchgate.net The parent compound, hydroxytyrosol, has also been studied for its ability to protect against dopamine-induced cell death and α-synuclein toxicity, further supporting the potential of HT-B to beneficially modulate neurotransmitter systems implicated in neurodegeneration. nih.govresearchgate.net
Enzyme Modulation and Inhibition Studies
The mechanism of action for this compound involves the significant modulation of key enzymes related to the cellular stress response.
Effects on Oxidative Stress-Related Enzymes
A pivotal study demonstrated that this compound (HT-B) exerts its neuroprotective effects by activating the Nrf2/HO-1 axis in neuronal cells. bohrium.comnih.gov Pretreatment with HT-B induced the protein expression and transcriptional activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. bohrium.comnih.gov This activation of Nrf2 led to the subsequent upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme that confers protection against oxidative damage. bohrium.comnih.govnih.gov The study concluded that this activation of the Nrf2/HO-1 pathway was the key mechanism by which HT-B protected neuronal cells from 6-OHDA-induced oxidative stress and apoptosis. bohrium.comnih.gov This finding establishes a direct link between the compound and the modulation of critical defensive enzyme systems.
| Parameter | Model/Inducer | Observed Effect of HT-B | Mechanism | Reference |
|---|---|---|---|---|
| Cell Death (Apoptosis) | 6-OHDA | Significantly Reduced | Inhibition of Caspase-3 activation | bohrium.comnih.gov |
| Reactive Oxygen Species (ROS) | 6-OHDA | Generation Significantly Reduced | Antioxidant activity | bohrium.com |
| Nrf2 (Transcription Factor) | - | Protein expression and activation induced | Activation of antioxidant response | bohrium.comnih.gov |
| Heme Oxygenase-1 (HO-1) | - | Expression Upregulated | Transcriptional activation by Nrf2 | bohrium.comnih.gov |
Inhibition Kinetics of Specific Enzymes (e.g., tyrosinase, 4-aminobutyrate-aminotransferase)
Specific kinetic studies detailing the inhibition of tyrosinase or 4-aminobutyrate-aminotransferase (GABA-T) by this compound are not extensively documented. However, the general mechanisms by which similar phenolic compounds inhibit these enzymes are well-characterized.
Tyrosinase: Tyrosinase is a key metalloenzyme in melanin (B1238610) synthesis, catalyzing the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Inhibitors of this enzyme are of great interest in cosmetics and medicine. Phenolic compounds, which are structurally similar to the enzyme's natural substrate L-tyrosine, are a major class of tyrosinase inhibitors. nih.gov
The inhibition kinetics can be classified into several types:
Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. Many phenolic inhibitors function this way. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Slow-Binding Inhibition: The inhibitor binds to the enzyme in a time-dependent manner, often involving a conformational change of the enzyme. nih.gov
For example, Puerol A, another natural phenolic compound, was identified as a reversible and competitive slow-binding inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov The specific kinetic profile of this compound would require dedicated enzymatic assays.
4-Aminobutyrate-Aminotransferase (GABA-T): GABA-T is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). elsevierpure.comnih.gov Inhibition of GABA-T increases GABA levels in the brain and is a therapeutic strategy for neurological disorders like epilepsy. nih.gov Inhibitors of GABA-T are often competitive, binding to the active site and preventing the breakdown of GABA. elsevierpure.comnih.gov For instance, both γ-vinyl GABA and taurine (B1682933) have been shown to act as competitive inhibitors of GABA-T with respect to the GABA substrate. nih.gov Research has not yet established a direct inhibitory link between this compound and GABA-T.
Structure-Enzyme Binding Interactions
The precise binding interactions of this compound with enzyme active sites have not been detailed. However, insights can be drawn from docking and structural studies of other phenolic inhibitors with tyrosinase and various inhibitors with GABA-T.
Tyrosinase: The active site of tyrosinase contains a di-copper center, which is crucial for its catalytic activity. technion.ac.il Many inhibitors interact directly with these copper ions. Phenolic inhibitors, possessing a catechol structure like that in this compound, are known to chelate the copper ions in the enzyme's active site, thereby inactivating it.
Molecular docking studies of other inhibitors have revealed key amino acid residues involved in binding. For example, in studies with thiophene (B33073) chalcone (B49325) derivatives, hydrogen bonds were formed with residues such as MET280 and ASN260, while hydrophobic interactions occurred with VAL248, PHE264, and VAL283. nih.gov The 3,4-dihydroxyphenyl group of the target compound is likely to be a critical pharmacophore for binding within the enzyme's active site. nih.gov
4-Aminobutyrate-Aminotransferase (GABA-T): The active site of GABA-T binds its coenzyme, pyridoxal 5′-phosphate (PLP), which is covalently attached to a lysine (B10760008) residue (Lys329 in pig GABA-T). nih.gov Inhibitors typically interact with residues within this active site. Computational studies on GABA derivatives have identified key interactions, including hydrogen bonds with amino acid residues in the binding pocket, that are crucial for their inhibitory effect. researchgate.net Specific structural studies would be necessary to determine how this compound or its metabolites might interact with the GABA-T active site.
Gut Microbiota Interactions and Systemic Effects (in preclinical models)
While direct studies on this compound are scarce, research on the closely related derivative, 2-(3,4-Dihydroxyphenyl)ethyl 3-hydroxybutanoate (HTHB) , provides significant insights into how such compounds may interact with and modulate the gut microbiome and influence host physiology. The following findings are based on a study using senescence-accelerated mouse prone 8 (SAMP8) mice, a model for aging and age-related cognitive decline. nih.govoup.com
Modulation of Microbial Composition in Preclinical Models
In a preclinical study, HTHB administration was shown to modulate gut microbiota dysbiosis in aged mice. nih.govoup.com Analysis of the gut microbial composition via 16S RNA sequencing revealed that HTHB treatment could reverse some of the age-associated changes in the gut microbiome, shifting its structure towards that seen in younger, healthier control mice.
Specifically, HTHB treatment led to notable changes at the family and genus levels of the gut microbiota. These alterations suggest a potential prebiotic effect, where the compound or its metabolites selectively favors the growth of certain beneficial bacteria while potentially reducing the abundance of others associated with negative health outcomes.
| Bacterial Taxa | Change with Aging (in SAMP8 model) | Effect of HTHB Treatment |
|---|---|---|
| Lachnospiraceae | Decreased | Increased |
| Bifidobacteriaceae | Decreased | Increased |
| Prevotellaceae | Increased | Decreased |
Influence on Gut Barrier Integrity
A compromised gut barrier, or "leaky gut," allows for the translocation of inflammatory molecules like lipopolysaccharide (LPS) from the gut into circulation, contributing to systemic inflammation. The butyrate moiety of the compound is particularly relevant here, as butyrate is a short-chain fatty acid (SCFA) well-known for its role in maintaining gut health. Butyrate serves as a primary energy source for colonocytes and enhances intestinal barrier function by promoting the assembly of tight junction proteins. mdpi.com
In the preclinical model of aging, HTHB treatment demonstrated a significant enhancement of gut barrier integrity in the colon tissue of SAMP8 mice. nih.govoup.com This was further supported by in vitro experiments where HTHB rescued the levels of tight junction proteins in intestinal cells that had been damaged by LPS. nih.gov These findings suggest that compounds like HTHB can protect against intestinal inflammation and barrier dysfunction. mdpi.com
Correlations between Microbiota Changes and Physiological Outcomes
Changes in the gut microbiota are not isolated events; they are often linked to systemic physiological effects. In the study with HTHB, the modulation of the gut microbiota was significantly correlated with improved physiological outcomes in the aged mice. nih.govoup.com
The key correlations observed were:
Cognitive Function: The HTHB-induced changes in the gut microbiota were significantly correlated with mitigated memory decline. nih.gov
Systemic Inflammation: A strong correlation was found between the altered gut microbiota and reduced inflammation in the brain cortex, intestines, and peripheral system. nih.gov
Structure Activity Relationship Sar Studies of 2 3,4 Dihydroxyphenyl Ethyl Butanoate and Its Analogues
Impact of Phenolic Hydroxyl Groups on Bioactivity
The two phenolic hydroxyl groups on the catechol moiety of 2-(3,4-dihydroxyphenyl)ethyl butanoate are paramount to its biological activity, particularly its antioxidant properties. The presence and position of these hydroxyl groups are critical for the compound's ability to scavenge free radicals.
The antioxidant activity of hydroxytyrosol (B1673988) and its esters is largely attributed to the catechol structure. doaj.orgdoc.gov This ortho-diphenolic arrangement is a key determinant of the compound's potent radical-scavenging capabilities. nih.gov Studies comparing hydroxytyrosol and its derivatives with their monophenolic counterparts, such as tyrosol and its esters, have consistently demonstrated the superior antioxidant activity of the catechol-containing compounds. doaj.orgdoc.gov The two hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, and the resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.
The antioxidant capacity is dominated by the catechol moiety in derivatives of similar phenolic compounds like caffeic acid phenethyl ester (CAPE). researchgate.net Research on CAPE derivatives, where the hydroxyl groups were substituted, revealed that the antioxidant activity was significantly diminished, underscoring the essential role of the catechol structure. researchgate.net This principle extends to this compound, where the integrity of the 3,4-dihydroxy substitution pattern is a primary determinant of its bioactivity.
Furthermore, the esterification of hydroxytyrosol, while modifying its lipophilicity, aims to preserve the crucial antioxidant function of the phenolic hydroxyls. nih.gov Although the introduction of an ester group can sometimes slightly decrease the immediate radical scavenging activity compared to free hydroxytyrosol, the fundamental contribution of the phenolic hydroxyls remains the cornerstone of the molecule's antioxidant effect. researchgate.net
Table 1: Impact of Phenolic Hydroxyl Groups on Antioxidant Activity
| Compound/Feature | Key Finding | Reference |
|---|---|---|
| Catechol Structure | Essential for high antioxidant activity. | doaj.orgdoc.gov |
| Hydroxytyrosol vs. Tyrosol | Hydroxytyrosol and its analogues are more active antioxidants due to the catechol structure. | doaj.orgdoc.gov |
| CAPE Derivatives | Substitution of catechol hydroxyls leads to a loss of antioxidant activity. | researchgate.net |
| Esterification | The primary goal is to modify lipophilicity while retaining the antioxidant function of the hydroxyl groups. | nih.gov |
Role of the Ester Moiety and Chain Length
Studies on a series of hydroxytyrosol esters with varying fatty acid chain lengths (from C2 to C18) have shown that there is no simple linear correlation between increasing lipophilicity and antioxidant effect. nih.gov Instead, a "cut-off effect" is often observed. In assays conducted in ethanolic medium, a progressive increase in antioxidant capacity was noted for esters with medium-sized chains (C4-C10) compared to hydroxytyrosol. nih.gov However, for longer chain esters, the antioxidant capacity tended to plateau or even decrease. nih.gov
This phenomenon has been explained by molecular dynamics studies, which suggest that in longer-chain esters, the alkyl chain can partially shield the catechol hydroxyl groups, hindering their ability to scavenge radicals. nih.gov In cellular assays, a similar pattern is observed, but with a more pronounced drop in antioxidant activity for long-chain esters. This is likely due to the increased lipophilicity causing the molecules to become entrapped within cell membranes, reducing their ability to interact with intracellular reactive oxygen species. nih.gov
The incorporation of hydroxytyrosol esters of different chain lengths into systems like oil-in-water emulsions has also highlighted the importance of the ester moiety. For instance, in one study, hydroxytyrosol decanoate (B1226879) (HTE-C10) showed the highest stability, suggesting an optimal positioning at the oil-water interface. nih.gov This indicates that a medium-chain length ester can be an effective strategy for protecting unsaturated oils from oxidation. nih.gov Therefore, the butanoate ester of this compound, being a short-to-medium chain ester, is positioned within a range that often demonstrates enhanced bioactivity compared to both the parent hydroxytyrosol and its longer-chain ester analogues.
Table 2: Effect of Ester Chain Length on Antioxidant Activity of Hydroxytyrosol Esters
| Ester Chain Length | Observation in Ethanolic Medium (ABTS Assay) | Observation in Cellular Assays (DCF Assay) | Reference |
|---|---|---|---|
| Short to Medium (C4-C10) | Growing antioxidant capacity compared to hydroxytyrosol. | Similar dose-dependent pattern to ethanolic medium. | nih.gov |
| Long (>~C12) | Nearly constant or slightly decreased capacity. | Sharp drop in antioxidant activity. | nih.gov |
| General Trend | Non-linear relationship with a "cut-off effect". | Non-linear relationship with a "cut-off effect". | nih.gov |
Influence of Aromatic Ring Substitutions and Catechol Moiety Position
The substitution pattern on the aromatic ring and the specific positioning of the catechol moiety are critical determinants of the bioactivity of this compound and its analogues. The 3,4-dihydroxy substitution, which defines the catechol structure, is fundamental to its potent antioxidant activity.
The presence of two hydroxyl groups in an ortho position on the phenyl ring is a key feature for effective radical scavenging. This arrangement allows for the stabilization of the resulting radical through the formation of an intramolecular hydrogen bond. Any deviation from this 3,4-dihydroxy pattern generally leads to a decrease in antioxidant capacity. For instance, tyrosol, which has only one hydroxyl group at the 4-position, and its esters exhibit significantly lower antioxidant activity than their hydroxytyrosol counterparts. doaj.orgdoc.gov
While the 3,4-dihydroxy pattern is crucial, other substitutions on the aromatic ring can also modulate bioactivity. In related classes of compounds, such as 2,4-dianilinopyrimidines, the introduction of different substituents can fine-tune the biological effects, for example, by enhancing inhibitory activity against specific enzymes. elsevierpure.com Similarly, for analogues of this compound, the addition of other functional groups to the aromatic ring would be expected to alter the electronic properties and steric hindrance around the catechol moiety, thereby influencing its reactivity and interaction with biological targets.
The position of the entire catechol-ethyl-butanoate side chain relative to other potential substituents on a more complex aromatic system would also impact its biological profile. Structure-activity relationship studies on other bioactive molecules with a pyrimidine (B1678525) core have shown that the placement of substituents at different positions on the ring system is a key factor in determining their inhibitory potency against biological targets like AP-1 and NF-κB. researchgate.net This highlights the general principle that the spatial arrangement of functional groups on the aromatic scaffold is as important as the nature of the groups themselves.
Table 3: Influence of Aromatic Ring Features on Bioactivity
| Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|
| 3,4-Dihydroxy (Catechol) Pattern | Essential for potent antioxidant activity. | doaj.orgdoc.gov |
| Single Hydroxyl Group (Tyrosol) | Significantly lower antioxidant activity compared to catechol-containing analogues. | doaj.orgdoc.gov |
| Other Aromatic Substitutions | Can modulate and fine-tune biological activity by altering electronic and steric properties. | elsevierpure.com |
| Positional Isomerism | The spatial arrangement of substituents on the aromatic ring is critical for specific biological interactions. | researchgate.net |
Conformational Analysis and Bioactivity
Conformational flexibility allows the molecule to adopt various shapes, some of which may be more favorable for biological activity than others. For instance, in analogues with longer ester chains, the molecule can adopt a "folded" conformation where the lipophilic alkyl chain loops back to interact with the catechol ring. nih.gov This folding can lead to partial shielding of the phenolic hydroxyl groups, which are essential for antioxidant activity, thereby reducing their radical scavenging capacity. nih.gov This provides a structural basis for the "cut-off" effect observed with increasing ester chain length.
Molecular dynamics simulations have been employed to understand these conformational preferences and their impact on bioactivity. nih.gov These computational studies can predict the most stable conformations of the molecule in different environments, such as in solution or within a biological membrane. The ability of the molecule to adopt a conformation that allows for optimal presentation of the catechol moiety to radical species or to the active site of an enzyme is a key determinant of its biological efficacy.
The interaction of this compound with biological receptors is also conformation-dependent. For a molecule to bind effectively to a receptor, it must adopt a specific conformation that is complementary to the binding site. Therefore, understanding the conformational landscape of this compound and its analogues is crucial for rationalizing their observed biological activities and for the design of new derivatives with enhanced potency.
Table 4: Conformational Effects on Bioactivity
| Conformation/Analysis | Key Finding | Reference |
|---|---|---|
| Folded Conformation | Can occur in longer-chain esters, leading to shielding of the active catechol hydroxyls and reduced antioxidant activity. | nih.gov |
| Molecular Dynamics | Used to rationalize the "cut-off" effect by revealing how chain length influences molecular conformation and shielding of the catechol group. | nih.gov |
| Receptor Binding | The ability to adopt a specific, favorable conformation is crucial for effective interaction with biological targets. |
Derivatives and Analogues of 2 3,4 Dihydroxyphenyl Ethyl Butanoate
Synthesis of Novel Ester Derivatives
The synthesis of novel ester derivatives from hydroxytyrosol (B1673988), the parent alcohol of 2-(3,4-Dihydroxyphenyl)ethyl butanoate, is a primary method to increase its lipophilicity, thereby improving its utility in non-aqueous media like cosmetics and foods. nih.gov This is achieved without altering the phenolic catechol moiety, which is crucial for the compound's characteristic biological effects, especially its antioxidant activity. nih.gov
Several synthetic strategies have been developed:
Chemical Synthesis: A straightforward and cost-effective method involves reacting hydroxytyrosol with an appropriate acyl chloride (from C2 to C18) in an eco-friendly solvent like dimethyl carbonate at room temperature. This approach yields a range of lipophilic esters, from hydroxytyrosol acetate (B1210297) to stearate (B1226849), with good yields. nih.gov
Enzymatic Synthesis: Biocatalytic methods offer high selectivity and sustainability. Lipase (B570770) from Candida antarctica has been used to catalyze the esterification of hydroxytyrosol, producing a series of esters from butyrate (B1204436) (C4) to stearate (C18). researchgate.net Another green approach uses lipase in a supportive liquid ionic liquid (SLIL) medium for the direct biocatalytic esterification of hydroxytyrosol with free fatty acids, achieving high yields in short reaction times. mdpi.com
Carbonate Linkers: Novel derivatives have been synthesized by linking alcohols of varying chain lengths to the primary hydroxy group of hydroxytyrosol via a carbonate bridge, creating a new class of lipophilic compounds. nih.gov
A series of twenty-five hydroxytyrosol ester derivatives have been synthesized by modifying the alcohol hydroxyl group and were subsequently characterized by NMR and HRMS. semanticscholar.orgresearchgate.net
Table 1: Selected Hydroxytyrosol Ester Derivatives and Synthesis Context This table is interactive. You can sort and filter the data.
| Derivative Name | Chain Length | Synthesis Method Mentioned | Key Application Context | Reference |
|---|---|---|---|---|
| Hydroxytyrosol Acetate | C2 | Chemical (Acyl Chloride), Enzymatic | Antioxidant, Antiproliferative | nih.gov |
| Hydroxytyrosol Butanoate | C4 | Enzymatic (Lipase) | Neuroprotection, Cutaneous Permeability | nih.govnih.gov |
| Hydroxytyrosol Decanoate (B1226879) | C10 | Chemical (Acyl Chloride) | Cutaneous Permeability | nih.gov |
| Hydroxytyrosol Palmitate | C16 | Chemical (Acyl Chloride) | Cutaneous Permeability | nih.gov |
| Hydroxytyrosol Stearate | C18 | Chemical (Acyl Chloride), Enzymatic | Cutaneous Permeability | nih.govresearchgate.net |
| Hydroxytyrosol Oleate (B1233923) | C18 (unsaturated) | Chemical (Acyl Chloride) | Anti-inflammatory, Antiproliferative | nih.gov |
Exploration of Ether and Amide Analogues
Beyond esters, researchers have explored ether and amide analogues to further diversify the chemical space and biological properties of hydroxytyrosol derivatives.
Ether Analogues: Synthetic hydroxytyrosol ether derivatives have been developed and studied for their intestinal absorption. Research indicates that the rate of transport across intestinal barriers is directly related to their lipophilicity, with absorption efficiency following the order: butyl ether > propyl ether > ethyl ether > methyl ether. nih.gov This highlights the role of the alkyl chain length in modulating bioavailability. nih.gov
Amide Analogues: To compare the influence of the linking group on pharmacological activity, amide analogues have been synthesized. In one study, dopamine (B1211576), which is structurally similar to hydroxytyrosol but contains an amino group, was used as a hydroxytyrosol analogue. nih.govdovepress.com It was combined with adamantane (B196018) via an amide bond to create the novel hybrid molecule, DP-ADM. nih.govdovepress.comresearchgate.net This pharmacophore connection strategy was designed to improve biological efficiency by creating a more stable bond compared to the ester linkage and to leverage the properties of the adamantane moiety. nih.govdovepress.com
Evaluation of Modified Catechol Moieties
The catechol (o-dihydroxyphenyl) moiety is the cornerstone of hydroxytyrosol's potent antioxidant activity. nih.gov However, modifications to this ring system are being evaluated to explore new biological functions and interactions. The two adjacent hydroxyl groups provide strong metal-coordinating capabilities and are readily oxidized, which allows for various chemical transformations. sci-hub.senih.gov
Strategies for modifying the catechol group include:
Nitration: Nitroderivatives, such as nitrohydroxytyrosol, have been synthesized to investigate their effects on specific enzymes. These compounds were evaluated for their ability to inhibit catechol-O-methyl transferase (COMT), an important enzyme in dopamine metabolism, suggesting a potential role in neuroprotective strategies. rsc.org
Halogenation: The introduction of halogen atoms, such as bromine, onto the phenolic ring is a known strategy for creating analogues. nih.gov The synthesis of brominated derivatives of related phenolic structures has been shown to produce compounds with effective antioxidant power. nih.gov
Boronate Ester Formation: The catechol group can form reversible covalent bonds with boronic acid, creating pH-responsive hydrogels. researchgate.net This type of dynamic interaction is being explored for applications in "smart" biomaterials and medical adhesives. researchgate.net
These modifications alter the electronic properties of the aromatic ring, potentially leading to new or enhanced biological activities beyond radical scavenging. rsc.org
Comparative Biological Activities of Derivatives
The primary goal of synthesizing derivatives of this compound and its parent compound is to generate molecules with improved or novel biological profiles. Comparative studies have evaluated these derivatives for a range of activities.
Antioxidant Activity: A consistent finding is that esterification of the primary alcohol group of hydroxytyrosol maintains or even enhances antioxidant activity, provided the catechol group remains free. nih.govmdpi.com
Ester Derivatives: In one study, nearly all of twenty-five synthesized ester derivatives showed more potent 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) free radical scavenging activity than L-ascorbic acid. semanticscholar.orgresearchgate.net All tested ester derivatives also showed stronger ferric reducing antioxidant power (FRAP) than L-ascorbic acid, and most were superior to Trolox. semanticscholar.orgresearchgate.net Alkyl-carbonate derivatives of hydroxytyrosol also demonstrated enhanced antioxidant properties compared to the parent phenol. nih.gov The antioxidant activity of monoesters was found to be independent of the alkyl chain length. mdpi.com
Influence of Catechol Group: The superior antioxidant activity of hydroxytyrosol and its derivatives compared to tyrosol and its analogues is attributed to the catechol structure. researchgate.net
Enzyme Inhibition:
α-Glucosidase Inhibition: Certain ester derivatives, specifically compounds designated 3q, 3t, and 3y in one study, exhibited more potent α-glucosidase inhibition activity than the commercial drug Acarbose, suggesting potential for managing hyperglycemia. semanticscholar.orgresearchgate.net
Cholinesterase Inhibition: Various ester derivatives showed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. semanticscholar.org
Other Biological Activities:
Anti-inflammatory and Antiproliferative Effects: Hydroxytyrosol oleate is noted for its anti-inflammatory effects, while both the oleate and acetate derivatives show antiproliferative activity against human cervical cells. nih.gov
Neuroprotection: Hydroxytyrosol butyrate has been shown to inhibit apoptosis in neuronal cells through the activation of the Nrf2/HO-1 pathway. nih.gov
Endothelial Protection: The amide analogue DP-ADM was found to be superior to hydroxytyrosol in decreasing circulating inflammatory cytokines and improving vascular endothelial function in a mouse model of hyperlipidemia. nih.govresearchgate.net It protects the vascular endothelium from lipid overload by inactivating MAPK signaling and activating FoxO1 signaling. nih.govdovepress.com
Table 2: Comparative Biological Activity of Selected Hydroxytyrosol Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Biological Activity | Quantitative Finding (Example) | Key Outcome | Reference |
|---|---|---|---|---|
| Various Ester Derivatives | ABTS Radical Scavenging | IC50 values from 3.4 to 24.4 µM | More potent than L-ascorbic acid (IC50 = 24.8 µM) | semanticscholar.orgresearchgate.net |
| Various Ester Derivatives | Ferric Reducing Antioxidant Power (FRAP) | Values from 141.5 to 202.1 mmol/g | More potent than Trolox (94.7 mmol/g) | semanticscholar.org |
| Ester Derivatives (3q, 3t, 3y) | α-Glucosidase Inhibition | IC50 values from 39.1 to 52.4 µM | More potent than Acarbose (IC50 = 60.9 µM) | semanticscholar.org |
| Various Ester Derivatives | Hydroxyl Radical Scavenging | IC50 values from 245.1 to 475.1 µM | More potent than Trolox (IC50 = 500.4 µM) | semanticscholar.org |
| Hydroxytyrosol Oleate | Anti-inflammatory | Not specified | Effective as an anti-inflammatory agent | nih.gov |
| Hydroxytyrosol Acetate/Oleate | Antiproliferative | Not specified | Active on human cervical (HeLa) cells | nih.gov |
| Hydroxytyrosol Butyrate | Neuroprotection | Not specified | Activates Nrf2/HO-1 axis | nih.gov |
| DP-ADM (Amide Analogue) | Endothelial Protection | Not specified | Superior to HT in decreasing inflammatory cytokines | nih.govresearchgate.net |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques (NMR, IR, UV-Vis, MS)
Spectroscopy is fundamental to identifying the structure of 2-(3,4-Dihydroxyphenyl)ethyl butanoate by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.
¹H-NMR: The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the catechol ring, the two methylene (B1212753) groups of the ethyl bridge, and the protons of the butanoate chain.
Aromatic Region (6.5-6.8 ppm): The three protons on the substituted benzene (B151609) ring would appear in this region, likely as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, characteristic of a 1,2,4-trisubstituted ring system.
Ethyl Bridge (-CH₂-CH₂-O-): The two methylene groups would appear as two distinct triplets. The methylene group attached to the aromatic ring (-Ar-CH₂-) would be expected around 2.8 ppm, while the methylene group attached to the ester oxygen (-CH₂-O-C=O) would be shifted further downfield to approximately 4.2 ppm due to the deshielding effect of the ester oxygen. nih.gov
Butanoate Chain (-O-C(=O)-CH₂-CH₂-CH₃): The protons of the butanoate group would show a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group next to the carbonyl (C=O) around 2.3 ppm.
¹³C-NMR: The ¹³C-NMR spectrum provides information on each carbon atom in the molecule.
Aromatic Carbons: Six signals would be expected, with the two carbons bearing hydroxyl groups appearing significantly downfield (around 140-145 ppm).
Ester Carbonyl: A characteristic signal for the ester C=O group would be observed in the range of 170-175 ppm.
Aliphatic Carbons: Signals for the ethyl bridge and butanoate chain carbons would appear in the upfield region (10-70 ppm).
The following tables summarize the predicted NMR data for this compound, based on known values for hydroxytyrosol (B1673988) and butanoate esters. nih.govresearchgate.netunivpm.it
Predicted ¹H-NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C5-H, C6-H, C2-H) | 6.5 - 6.8 | m |
| Ar-CH₂-CH₂-O- | ~4.2 | t |
| Ar-CH₂-CH₂-O- | ~2.8 | t |
| -C(=O)-CH₂-CH₂-CH₃ | ~2.3 | t |
| -C(=O)-CH₂-CH₂-CH₃ | ~1.6 | sextet |
| -C(=O)-CH₂-CH₂-CH₃ | ~0.9 | t |
Predicted ¹³C-NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~173 |
| C-OH (Aromatic) | ~144, ~143 |
| C-H (Aromatic) | ~121, ~117, ~116 |
| C-Ar (Aromatic) | ~130 |
| -CH₂-O- (Ethyl) | ~65 |
| Ar-CH₂- (Ethyl) | ~35 |
| -C(=O)-CH₂- (Butanoate) | ~36 |
| -CH₂-CH₃ (Butanoate) | ~18 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions from its key functional groups.
O-H Stretch: A strong, broad absorption band between 3200-3550 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) groups. libretexts.org
C-H Stretch: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butanoate groups would be seen just below 3000 cm⁻¹. vscht.cz
C=O Stretch: A very strong, sharp absorption band in the range of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. pressbooks.publibretexts.org
C=C Stretch: Aromatic C=C stretching vibrations would result in one or two bands of variable intensity in the 1500-1600 cm⁻¹ region. vscht.cz
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would be expected in the 1100-1300 cm⁻¹ region.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Alkyl Chains | C-H stretch | 3000 - 2850 | Medium |
| Ester | C=O stretch | 1750 - 1735 | Strong |
| Aromatic Ring | C=C stretch | 1600 & 1500 | Medium, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is primarily due to the phenolic chromophore. Based on data for hydroxytyrosol, a maximum absorbance (λmax) is expected around 280 nm, which is characteristic of phenolic compounds. acs.orgresearchgate.net
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the structure through fragmentation analysis. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
The molecular formula for this compound is C₁₂H₁₆O₄, giving it a monoisotopic mass of 224.1049 Da.
Under electron ionization (EI), the molecule would undergo predictable fragmentation. Key fragmentation pathways would include:
Molecular Ion (M⁺): The peak corresponding to the intact molecule, [C₁₂H₁₆O₄]⁺˙, at m/z 224.
Loss of Alkoxy Group: Cleavage of the ester's C-O bond, leading to an acylium ion.
McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. For the butanoate moiety, this would result in the loss of propene (C₃H₆, 42 Da). wikipedia.org
Benzylic Cleavage: The most significant fragmentation would likely be the cleavage of the bond between the ethyl bridge and the ester group, producing a stable benzylic cation corresponding to the hydroxytyrosol fragment at m/z 137, or a radical cation at m/z 154 (hydroxytyrosol itself). researchgate.net The fragment corresponding to the butanoyloxy group [CH₃(CH₂)₂CO₂]⁺ would be at m/z 87.
Predicted Key MS Fragments
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 224 | [C₁₂H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 154 | [C₈H₁₀O₂]⁺˙ | Cleavage of ester bond (Hydroxytyrosol) |
| 137 | [C₈H₉O₂]⁺ | Loss of a proton from the hydroxytyrosol fragment |
Chromatographic Separation and Detection Methods
Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile phenolic compounds. nih.govresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. acs.org
Stationary Phase: A C18 column is the standard choice for separating phenolic compounds, offering good resolution based on hydrophobicity. acs.org
Mobile Phase: A gradient elution system is typically used, starting with a polar solvent (e.g., water with a small amount of acid like formic or acetic acid to ensure sharp peaks for the phenolic hydroxyls) and gradually increasing the proportion of a less polar organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com
Detection: Diode-Array Detection (DAD) or UV detection set at approximately 280 nm would provide selective and sensitive detection of the phenolic ring. nih.govresearchgate.net For enhanced selectivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.comnih.gov
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the low volatility and high polarity of the two phenolic hydroxyl groups, direct analysis of this compound by GC is challenging. researchgate.net
Derivatization: To make the compound suitable for GC analysis, a derivatization step is necessary. The active hydrogens of the phenolic hydroxyl groups are typically replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group, through a process called silylation. mdpi.com This procedure increases the volatility and thermal stability of the analyte. nih.gov
Stationary Phase: A nonpolar or mid-polarity capillary column, such as one with a polysiloxane-based stationary phase (e.g., DB-5ms or HP-1ms), would be appropriate for separating the derivatized compound. chula.ac.th
Detection: Flame Ionization Detection (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both identification based on the fragmentation pattern of the derivatized molecule and quantification. researchgate.netresearchgate.net
Advanced Characterization Techniques (e.g., X-ray Crystallography)
While LC-MS and GC-MS are excellent for identification and quantification, X-ray crystallography provides the definitive solid-state structure of a crystalline compound. wikipedia.org For "this compound," obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
Crystal Structure and Intermolecular Interactions: The presence of the catechol group is expected to dominate the crystal packing through the formation of strong intermolecular hydrogen bonds. researchgate.netmdpi.comrsc.org Studies on other catechol derivatives have revealed extensive hydrogen-bonding networks, often leading to the formation of dimers, chains, or more complex supramolecular architectures. nih.govresearchgate.netmdpi.com The two hydroxyl groups of the catechol moiety can act as both hydrogen bond donors and acceptors, leading to robust structural motifs.
Given the propensity of catechol-containing molecules to form strong intermolecular interactions, it is plausible that "this compound" would crystallize in a highly ordered fashion, with hydrogen bonds playing a crucial role in the stability of the crystal lattice. The butanoate chain would likely pack in a way that maximizes van der Waals interactions with neighboring molecules.
Computational and Theoretical Investigations
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comejbio.org This method is widely employed in drug design to understand how a ligand, such as 2-(3,4-Dihydroxyphenyl)ethyl butanoate, might interact with a biological target, typically a protein or enzyme. mdpi.comresearchgate.netebi.ac.uk The process involves predicting the binding mode and affinity, often calculated as a binding energy score, which helps in identifying potential drug candidates. researchgate.netmdpi.com
Despite the application of docking to its parent compound, hydroxytyrosol (B1673988), to investigate interactions with enzymes like 5-lipoxygenase, Penicillin-Binding Protein 3 (PBP3), and Gyrase B, dedicated molecular docking studies specifically investigating the binding of this compound to specific biological targets were not identified in a review of available scientific literature. ejbio.orgresearchgate.netejbio.org Such studies would be valuable to determine how the addition of the butanoate ester chain influences binding interactions compared to hydroxytyrosol.
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a common approach for calculating properties like molecular geometry, bond energies, and electronic distributions. mdpi.com DFT calculations can provide fundamental insights into the reactivity and antioxidant potential of a molecule by determining parameters such as bond dissociation enthalpy (BDE), which relates to the ability to donate a hydrogen atom to scavenge free radicals. nih.govexplorationpub.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. aip.orgmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. ejbio.org These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency. explorationpub.com
A QSAR study was conducted on a series of alkyl nitroderivatives of hydroxytyrosol to analyze their antioxidant activity. aip.orgresearchgate.net This study included a derivative with a butyl group (C4), which is structurally comparable to the butanoyl group in this compound. The research aimed to identify the physicochemical descriptors that have the strongest correlation with antioxidant capacity, measured as log(1/mM) from a Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.net
The study found that descriptors such as the partition coefficient (log P), dipole moment, and the net atomic charges on specific carbon and oxygen atoms of the catechol ring were strongly correlated with antioxidant activity. aip.orgresearchgate.net Using multilinear regression, a QSAR model was developed. The analysis indicated that shorter alkyl chains, such as ethyl and butyl, resulted in higher antioxidant activity compared to the parent hydroxytyrosol, whereas longer chains (hexyl and octyl) decreased the activity. aip.orgresearchgate.net
Table 1: QSAR Model for Antioxidant Activity of Alkyl Nitroderivatives of Hydroxytyrosol This interactive table presents the best-fit QSAR equation and its statistical parameters from the study. aip.orgresearchgate.net
| Parameter | Value/Equation |
| QSAR Equation | 0.17LogP - 137.28C5 - 7.88O11 - 4.23dipole - 5.93 |
| R | 0.970 |
| R² | 0.949 |
| Standard Error (SE) | 0.0905 |
| F-statistic | 4.68 |
| Significance (Sig.) | 0.332 |
Data sourced from a study on alkyl nitroderivatives of hydroxytyrosol. aip.orgresearchgate.net
This model demonstrates a strong correlation (R² = 0.949) between the selected descriptors and the experimental antioxidant activity, suggesting its potential utility in predicting the activity of similar hydroxytyrosol esters. aip.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a receptor protein. researchgate.netwikipedia.org This analysis can reveal how a ligand adapts its shape within a binding site and the stability of the resulting complex. ejbio.org
A review of the scientific literature did not yield specific studies on the conformational analysis or molecular dynamics of this compound. Research in this area has been performed on its parent compound, hydroxytyrosol, to assess its stability in the binding site of enzymes. ejbio.orgejbio.org Performing MD simulations on this compound would be instrumental in understanding its dynamic behavior and the stability of its potential complexes with biological targets, complementing insights from molecular docking.
Occurrence and Bioproduction Pathways
Natural Sources and Extraction Methods
While esters of hydroxytyrosol (B1673988) with long-chain fatty acids, such as hydroxytyrosyl oleate (B1233923), have been identified in extra virgin olive oil, the specific short-chain ester 2-(3,4-dihydroxyphenyl)ethyl butanoate is not commonly reported as a naturally occurring compound in plants. nih.govoliveoiltimes.com Its existence is intrinsically linked to its precursor, hydroxytyrosol, which is abundant in nature, particularly in the olive tree (Olea europaea). nih.govebtnalab.itolivenova.com
The primary natural sources of hydroxytyrosol are olive fruits, leaves, and the by-products of olive oil production like olive mill wastewater and olive pulp. nih.govmdpi.comnih.govnih.gov In nature, hydroxytyrosol is often present in an esterified form as part of the secoiridoid oleuropein (B1677263). nih.govmdpi.com During olive ripening, crushing, or processing, the action of endogenous β-glucosidase enzymes hydrolyzes oleuropein, releasing free hydroxytyrosol. mdpi.commdpi.com
Extraction of the precursor, hydroxytyrosol, from these natural sources is a critical first step for its subsequent use, including the synthesis of its butanoate ester. The common industrial methods involve several stages:
Solid-Liquid Extraction: Dried and powdered olive leaves or olive pulp are subjected to extraction using a solvent. Ethanol-water mixtures are often employed to efficiently draw out the phenolic compounds. nih.gov
Hydrolysis: The crude extract, rich in oleuropein, undergoes acid- or enzyme-catalyzed hydrolysis to cleave the oleuropein molecule and yield free hydroxytyrosol. nih.govgoogle.comgoogle.com
Purification: The resulting hydrolysate is purified to concentrate the hydroxytyrosol. A common technique is liquid-liquid extraction, where a solvent like ethyl acetate (B1210297) is used to selectively separate hydroxytyrosol from the aqueous phase. nih.govnih.gov Further purification can be achieved using chromatographic techniques on microporous resins. google.com
| Source Material | Extraction/Production Step | Key Reagents/Process | Outcome | Reference |
|---|---|---|---|---|
| Olive Leaves | Solid-Liquid Extraction | 60-80% ethanol (B145695) in water | Crude phenolic extract rich in oleuropein | nih.gov |
| Oleuropein Extract | Acid Hydrolysis | Hydrochloric acid (HCl) or Sulphuric acid (H₂SO₄) | Cleavage of oleuropein to produce hydroxytyrosol | nih.govgoogle.com |
| Aqueous Hydrolysate | Liquid-Liquid Extraction | Ethyl acetate | Purified hydroxytyrosol extract | nih.govnih.gov |
| Olive Leaves Extract | Enzymatic Hydrolysis | β-glucosidase and esterases/lipases | Conversion of oleuropein to hydroxytyrosol | researchgate.netnih.gov |
Precursor Biosynthesis and Related Metabolites
The core structure of this compound comes from its alcohol precursor, hydroxytyrosol. The biosynthesis of hydroxytyrosol in the olive tree is a complex process that begins with the amino acid tyrosine.
Hydroxytyrosol Biosynthesis
In plants like Olea europaea, two primary pathways lead to the formation of hydroxytyrosol from tyrosine.
The L-DOPA Pathway: Tyrosine is first hydroxylated to form L-DOPA. This is followed by a series of enzymatic reactions involving decarboxylation to dopamine (B1211576), oxidation to 3,4-dihydroxyphenylacetaldehyde, and finally reduction to hydroxytyrosol.
The Tyramine Pathway: Alternatively, tyrosine can be decarboxylated to tyramine. Tyramine is then oxidized to 4-hydroxyphenylacetaldehyde, which is reduced to tyrosol. In the final step, tyrosol is hydroxylated by a polyphenol oxidase (PPO) to yield hydroxytyrosol.
| Pathway | Starting Molecule | Key Intermediates | Final Precursor | Key Enzymes |
|---|---|---|---|---|
| L-DOPA Pathway | Tyrosine | L-DOPA, Dopamine, 3,4-Dihydroxyphenylacetaldehyde | Hydroxytyrosol | Polyphenol Oxidase (PPO), DOPA Decarboxylase (DDC), Amine Oxidase, Aldehyde Dehydrogenase (ALDH) |
| Tyramine Pathway | Tyrosine | Tyramine, 4-Hydroxyphenylacetaldehyde, Tyrosol | Hydroxytyrosol | Tyrosine Decarboxylase (TDC), Amine Oxidase, Aldehyde Dehydrogenase (ALDH), Polyphenol Oxidase (PPO) |
Related Metabolites
When hydroxytyrosol is consumed, it is extensively metabolized in the body. The resulting metabolites are the biologically active forms found in circulation. These metabolites include products from both phase I and phase II metabolism.
Phase I Metabolites: The primary phase I metabolites are formed through oxidation and methylation. They include homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) .
Phase II Metabolites: The most abundant metabolites are phase II conjugates. These are formed by the attachment of glucuronic acid or sulfate (B86663) groups to the hydroxyl groups of hydroxytyrosol, resulting in hydroxytyrosol glucuronides and hydroxytyrosol sulfates .
Chemoenzymatic Bioproduction Development
The production of this compound is most efficiently achieved through chemoenzymatic synthesis. This approach combines the high selectivity of enzymes with the efficiency of chemical reactions, providing a controlled method for producing the desired ester while avoiding unwanted side reactions.
A prominent strategy involves a two-step process starting from tyrosol, which is more cost-effective than hydroxytyrosol. tandfonline.comtandfonline.com
Enzymatic Esterification: The first step is a highly selective enzymatic acylation. The enzyme, typically immobilized lipase (B570770) B from Candida antarctica (Novozym 435), is used to catalyze the esterification of tyrosol with a butyrate (B1204436) donor (e.g., vinyl butyrate or butyric acid). The enzyme's chemoselectivity ensures that the reaction occurs exclusively at the primary aliphatic hydroxyl group of tyrosol, leaving the phenolic hydroxyl group untouched. tandfonline.comtandfonline.comnih.gov
Chemical Hydroxylation: The intermediate, tyrosol butanoate, is then subjected to a chemical reaction for site-selective hydroxylation. An oxidizing agent, such as 2-iodoxybenzoic acid (IBX), is used to introduce a second hydroxyl group onto the aromatic ring at the ortho position relative to the existing phenolic group. This transforms tyrosol butanoate into the final product, this compound. tandfonline.comtandfonline.com
An alternative, fully enzymatic approach involves the direct esterification of hydroxytyrosol with butanoic acid (or other fatty acids) using lipases. mdpi.comnih.gov These reactions are often conducted in non-aqueous media, such as organic solvents or ionic liquids, to shift the enzymatic equilibrium towards synthesis rather than hydrolysis. nih.gov This method offers a greener production route by operating under mild conditions and minimizing complex protection-deprotection steps. mdpi.com
| Method | Starting Material | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Two-Step Chemoenzymatic Synthesis | Tyrosol and Vinyl Butyrate | 1. Candida antarctica lipase B (CALB) 2. 2-Iodoxybenzoic acid (IBX) | High selectivity of enzymatic esterification on the aliphatic -OH group, followed by chemical hydroxylation. | tandfonline.comtandfonline.com |
| Direct Enzymatic Esterification | Hydroxytyrosol and Butyric Acid/Derivatives | Immobilized Lipase (e.g., Novozym 435) | A one-step "green" biocatalytic process, often performed in non-conventional solvents like ionic liquids. | nih.gov |
Potential Research Applications and Industry Relevance Excluding Clinical
Development of Food Additives and Preservatives
The primary application explored for 2-(3,4-Dihydroxyphenyl)ethyl butanoate and similar hydroxytyrosol (B1673988) esters is as a natural antioxidant to prevent lipid oxidation in food products. smolecule.comresearchgate.net The European Food Safety Authority (EFSA) has recognized the health benefits of hydroxytyrosol and its derivatives from olives, which has spurred research into their use as functional food ingredients. nih.govmdpi.commdpi.com The addition of a lipid moiety, as in the butanoate ester, can enhance the compound's solubility and dispersibility in fatty foods and oil-in-water emulsions. mdpi.com
Research has shown that the antioxidant efficiency of hydroxytyrosol esters in emulsions is dependent on their hydrophobicity, a phenomenon known as the "cut-off" effect. researchgate.net Studies investigating a series of hydroxytyrosol esters with varying alkyl chain lengths (from C4 to C18) in fish oil nanoemulsions and liposomal systems found that derivatives with intermediate chain lengths were often the most effective antioxidants. mdpi.comresearchgate.net This suggests that this compound (a C4 ester) could be an effective preservative, protecting polyunsaturated fatty acids from oxidation. doaj.orgmdpi.com Its potential use extends to fortifying edible oils and fruit juices, enhancing their nutritional profile and shelf-life. nih.gov The development of such natural preservatives is a significant area of interest for the food industry, which seeks alternatives to synthetic antioxidants. researchgate.net
| Research Area | Findings | Relevant Compounds | Citations |
| Food-Grade Nanoemulsions | The antioxidant efficiency of hydroxytyrosol esters is influenced by their alkyl chain length, with an optimal length (cut-off effect) observed for protecting lipids in oil-in-water systems. | Hydroxytyrosol esters (C4, C8, C12, C18) | mdpi.comresearchgate.net |
| Edible Oil Fortification | Patented applications exist for fortifying edible oils with hydroxytyrosol to increase antioxidant capacity. | Hydroxytyrosol | nih.govencyclopedia.pub |
| Lipid Oxidation Inhibition | Hydroxytyrosol and its esters demonstrate significant antioxidant activity, capable of protecting human low-density lipoprotein (LDL) and DNA from oxidative damage in vitro. | Hydroxytyrosol, Hydroxytyrosol esters | doaj.org |
| Novel Food Ingredient | Hydroxytyrosol is recognized as a safe novel food ingredient by EFSA, intended for addition to products like fish and vegetable oils and margarines. | Hydroxytyrosol | mdpi.comencyclopedia.pubeuropa.eu |
Application in Cosmetic Formulations
The potent antioxidant properties of this compound make it a valuable ingredient for the cosmetics industry. smolecule.comspecialchem.com The parent compound, hydroxytyrosol, is known to be a more powerful antioxidant than vitamin C and E, offering significant protection against free radicals generated by environmental aggressors like UV radiation and pollution. olivetreepeople.comwomenshealthmag.com By neutralizing these reactive oxygen species, the compound can help prevent premature skin aging, support the integrity of collagen, and maintain a radiant, even skin tone. womenshealthmag.com
The esterification to form the butanoate derivative enhances its lipophilicity, which may improve its compatibility with and penetration into the lipid-rich layers of the skin. smolecule.com This allows it to be effectively incorporated into various skincare formulations, such as serums and creams, aimed at skin protection and rejuvenation. smolecule.comolivetreepeople.com Its functions in cosmetics include acting as a skin-conditioning agent and potentially helping to lighten skin or reduce hyperpigmentation. deascal.com The soothing properties associated with the hydroxytyrosol structure can also help minimize irritation caused by oxidative stress. olivetreepeople.com
| Cosmetic Benefit | Mechanism of Action | Relevant Compounds | Citations |
| Antioxidant Protection | Scavenges free radicals from UV exposure and pollution, protecting skin cells from oxidative damage. | Hydroxytyrosol, this compound | smolecule.comolivetreepeople.comwomenshealthmag.com |
| Anti-Aging | Helps prevent the breakdown of collagen and maintains skin elasticity and tautness. | Hydroxytyrosol | olivetreepeople.comwomenshealthmag.com |
| Skin Tone & Radiance | Helps to even out skin tone and provides a brighter complexion. | Hydroxytyrosol | olivetreepeople.comwomenshealthmag.comdeascal.com |
| Soothing Properties | Minimizes irritation induced by oxidative stress. | Hydroxytyrosol | olivetreepeople.com |
Lead Compound Identification for Novel Agents (excluding drug development)
In materials science and industrial chemistry, this compound serves as a model for creating novel functional agents. The synthesis of a series of esters from a parent molecule like hydroxytyrosol is a classic strategy for identifying lead compounds with optimized properties for specific applications. doaj.org By systematically modifying the alkyl chain attached to the hydroxytyrosol core, researchers can fine-tune physicochemical characteristics such as hydrophobicity, surface activity, and solubility without losing the core antioxidant functionality of the catechol group. mdpi.com
This approach allows for the development of new antioxidants, emulsifiers, or preservatives tailored for specific industrial matrices, such as polymers, coatings, or lubricants, where oxidative degradation is a concern. For instance, research on hydroxytyrosol esters has demonstrated a clear structure-activity relationship, where the length of the ester chain dictates antioxidant efficacy in different systems like emulsions. mdpi.comresearchgate.net This process of synthesis and evaluation of derivatives like this compound is crucial for discovering novel, high-performance agents for non-pharmaceutical industrial applications. doaj.orgnih.gov
Research Tools in Biochemical and Cell Biology Studies
The compound this compound and its related esters are valuable tools for in vitro research in biochemistry and cell biology, particularly in the study of oxidative stress and antioxidant mechanisms. smolecule.comdoaj.org Its defined chemical structure allows researchers to investigate the precise molecular interactions involved in the scavenging of free radicals and the protection of cellular components like lipids and DNA from oxidative damage. doaj.org
By creating a series of esters with varying lipophilicity, scientists can systematically study how an antioxidant's ability to partition between aqueous and lipid environments affects its protective capabilities. mdpi.comresearchgate.net For example, using these compounds in controlled experimental systems, such as cell cultures, liposomes, or emulsions, helps elucidate the "polar paradox," which describes how the polarity of an antioxidant influences its effectiveness in different lipid-based systems. mdpi.com These studies provide fundamental insights into structure-activity relationships that are essential for understanding the roles of antioxidants in complex biological and food systems. doaj.orgresearchgate.net
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration with Omics Technologies (e.g., Metabolomics)
The advent of "omics" technologies, particularly metabolomics, represents a significant leap forward in understanding the systemic effects of bioactive compounds. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a real-time snapshot of physiological and metabolic activity, offering profound insights into how a compound like 2-(3,4-Dihydroxyphenyl)ethyl butanoate influences biochemical pathways.
Research into its parent compound, hydroxytyrosol (B1673988), has paved the way for this approach. An untargeted metabolomics study using liquid chromatography-mass spectrometry (LC-MS) was conducted on rats with metabolic syndrome that were administered hydroxytyrosol. nih.gov The analysis identified 31 metabolites that were differentially expressed after treatment, indicating a significant shift in the metabolic profile of the animals. nih.gov The findings suggested that hydroxytyrosol administration led to a decrease in the biosynthesis of unsaturated fatty acids and the metabolism of linoleic and arachidonic acid, while up-regulating glycerolipid metabolism. nih.gov These shifts provide a plausible mechanism for the observed improvements in cardiovascular, liver, and metabolic health in the test subjects. nih.gov
Future research will likely apply these metabolomic strategies directly to this compound. Such studies would aim to:
Trace the metabolic fate of the butanoate ester itself, identifying its unique metabolites and comparing them to those of hydroxytyrosol.
Understand how its enhanced lipophilicity affects its absorption, distribution, and interaction with metabolic pathways.
Identify novel biomarkers and biochemical pathways modulated by the compound, potentially uncovering new therapeutic targets.
The integration of metabolomics offers a powerful, data-driven approach to deciphering the complete biological story of this compound, moving beyond single-endpoint assays to a comprehensive, systems-level understanding.
Table 1: Summary of Metabolomic Findings for Hydroxytyrosol Administration
| Metabolic Pathway | Observed Effect | Potential Implication |
| Fatty Acid Biosynthesis | Down-regulated | Reduction in fat accumulation |
| Linoleic Acid Metabolism | Down-regulated | Modulation of inflammatory pathways |
| Arachidonic Acid Metabolism | Down-regulated | Reduction in pro-inflammatory eicosanoids |
| Glycerolipid Metabolism | Up-regulated | Alteration in lipid storage and signaling |
| Sphingolipid Metabolism | Down-regulated | Influence on cell signaling and membrane structure |
Role in Modulating Cellular Stress Responses
Cellular stress responses are intricate networks that cells activate to cope with various insults, including oxidative stress, inflammation, and protein misfolding. Research is increasingly focused on how phenolic compounds can positively modulate these pathways, and this compound is a promising candidate due to the known activities of its parent molecule, hydroxytyrosol.
Hydroxytyrosol is known to exert protective effects by influencing several key stress-response signaling pathways:
Nrf2 Pathway: Hydroxytyrosol is a recognized activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of protective enzymes. By activating Nrf2, hydroxytyrosol enhances the cell's own defense mechanisms against oxidative stress. nih.govyoutube.com
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Studies have shown that hydroxytyrosol can modulate this pathway, for instance, by protecting against hypoxia-mediated cell damage through its activation. nih.gov
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation. mdpi.com Chronic inflammation is a hallmark of many diseases. Hydroxytyrosol and its natural derivatives have been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of pro-inflammatory mediators like iNOS and COX-2 in macrophages. mdpi.comepa.gov
As a lipophilic derivative, this compound is hypothesized to engage these pathways effectively. Its ester structure may facilitate easier passage across cell membranes, leading to higher intracellular concentrations. Once inside the cell, it is presumed that cellular esterases hydrolyze the compound, releasing active hydroxytyrosol to modulate these critical stress-response networks. This "pro-drug" characteristic could potentially lead to a more sustained or potent effect compared to the administration of free hydroxytyrosol.
Table 2: Key Cellular Stress Response Pathways Modulated by Hydroxytyrosol
| Pathway | Role of Pathway | Effect of Hydroxytyrosol |
| Nrf2 | Master regulator of antioxidant defense | Activation, leading to increased cellular protection |
| NF-κB | Key driver of inflammatory responses | Inhibition, leading to reduced inflammation |
| PI3K/Akt/mTOR | Regulates cell growth, survival, and metabolism | Modulation, contributing to neuroprotective effects |
Nanoformulation and Delivery System Research (non-clinical)
A significant challenge for many bioactive compounds, including hydroxytyrosol, is their limited bioavailability and stability. bohrium.comresearchgate.net Non-clinical research into nanoformulation and advanced delivery systems aims to overcome these hurdles. These strategies are directly applicable to this compound, which, as a more lipophilic molecule, is an excellent candidate for encapsulation.
Several nano-delivery platforms have been explored for hydroxytyrosol and its derivatives:
Micellar Nanocarriers: Self-assembling nanostructures made from polymers have been used to encapsulate hydroxytyrosol. One study developed nanocarriers from Pluronic F68® and dequalinium (B1207927) that enhanced the passage of hydroxytyrosol across a blood-brain barrier model by 50%, resulting in increased protection against Parkinson's-related oxidative stress in neuronal cells. nih.gov
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that are particularly well-suited for lipophilic drugs. Research has investigated encapsulating a related ester, hydroxytyrosyl oleate (B1233923), into SLNs. This approach aims to enhance stability, cellular absorption, and provide a prolonged release profile for the active compound. researchgate.net
Niosomes: Vesicular nanocarriers formed from non-ionic surfactants, niosomes have been developed to improve the transdermal delivery of hydroxytyrosol. Given its poor percutaneous absorption due to its hydrophilic nature, encapsulating it in niosomes is a strategy to enhance its use in topical applications. bohrium.com
Nanogels: Cross-linked polymer networks can be formulated into nanogels to carry therapeutic agents. Hydroxytyrosol-loaded nanogels were shown to be non-toxic and significantly decreased intracellular triglyceride levels in an in vitro model of hepatic steatosis, outperforming the non-encapsulated form. researchgate.net
These nano-technological approaches hold immense promise for this compound, potentially enhancing its solubility, protecting it from degradation, enabling targeted delivery (e.g., to the brain or skin), and providing controlled release for a more sustained therapeutic effect. researchgate.netnih.gov
Table 3: Comparison of Non-Clinical Nanoformulation Strategies for Hydroxytyrosol
| Nanocarrier Type | Core Components | Primary Goal | Reported Outcome for HT/Derivatives |
| Micellar Nanocarriers | Pluronic F68®, Dequalinium | Enhance blood-brain barrier passage | 50% increase in transport across in vitro BBB model nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., esters) | Improve stability and bioavailability | Encapsulation of hydroxytyrosyl oleate for prolonged release researchgate.net |
| Niosomes | Non-ionic surfactants, Cholesterol | Enhance transdermal delivery | Formulation designed to overcome low skin penetration bohrium.com |
| Nanogels | Polyethylene glycol, Polyethyleneimine | Improve therapeutic effects in specific tissues | Reduced lipid accumulation in liver cell model researchgate.net |
Sustainable Production and Environmental Impact
As the demand for high-value natural compounds grows, so does the need for sustainable and environmentally friendly production methods. The synthesis of this compound is at the forefront of this "green chemistry" movement, moving away from traditional chemical processes toward biocatalysis.
Sustainable Production:
The traditional synthesis of esters often involves harsh chemicals and generates significant waste. patsnap.com Modern research focuses on enzymatic synthesis, which offers high selectivity, milder reaction conditions, and a reduced environmental footprint. mdpi.com For hydroxytyrosol esters, the key strategies include:
Enzymatic Esterification: Using enzymes, particularly lipases like Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), to catalyze the reaction between hydroxytyrosol and a fatty acid (in this case, butyric acid or its derivatives). mdpi.com This process is highly selective, targeting the primary hydroxyl group on the ethyl side chain of hydroxytyrosol, thus preserving the crucial catechol structure responsible for its antioxidant activity. mdpi.com
Green Solvents: To overcome the challenge of reactants having different solubilities (hydrophilic hydroxytyrosol and lipophilic fatty acids), researchers have employed sustainable solvent systems. Ionic liquids, for example, have been used to create a medium where both substrates can dissolve, leading to high reaction yields (up to 87% for hydroxytyrosyl hexanoate). mdpi.compreprints.org
Valorization of Waste: The hydroxytyrosol used as a starting material can itself be sustainably sourced. It can be obtained via enzymatic hydrolysis of oleuropein (B1677263), a compound abundant in agricultural waste from the olive industry, such as olive leaves and wastewater from olive mills. tandfonline.comnih.gov This transforms a low-value waste stream into a high-value precursor.
Environmental Impact:
The shift to biocatalytic production significantly mitigates the negative environmental impacts associated with conventional chemical synthesis. patsnap.com
Reduced Pollution: Traditional phenolic compound synthesis can release volatile organic compounds (VOCs) into the air and phenolic-rich wastewater, which is toxic to aquatic life. patsnap.comresearchgate.net Enzyme-based methods operating in contained systems with green solvents minimize these emissions.
Resource Efficiency: Enzymatic reactions are highly efficient and specific, leading to higher product yields and fewer unwanted by-products. This reduces raw material consumption and minimizes the need for extensive purification, thereby saving energy and reducing waste. patsnap.com
Circular Economy: By using agricultural residues as a source for hydroxytyrosol, the production process aligns with the principles of a circular economy, reducing landfill waste and creating value from materials that would otherwise be discarded. tandfonline.comnih.gov
This focus on sustainability ensures that the production of beneficial compounds like this compound does not come at an environmental cost.
Table 4: Key Aspects of Sustainable Synthesis for Hydroxytyrosol Esters
| Aspect | Sustainable Approach | Advantage |
| Catalysis | Enzymatic (e.g., Novozym 435 Lipase) | High selectivity, mild conditions, reusable catalyst mdpi.com |
| Raw Materials | Hydroxytyrosol from olive waste (leaves, mill water) | Valorization of agricultural byproducts tandfonline.com |
| Solvent System | Green solvents (e.g., Ionic Liquids) | Enhanced substrate solubility, reduced toxicity, recyclable preprints.org |
| Waste Profile | Water as the main by-product | High atom economy, minimal hazardous waste preprints.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
